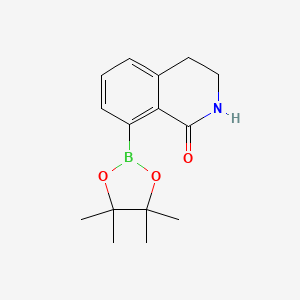
5-Methylisoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylisoquinolin-3-amine: is an organic compound with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 5-Methylisoquinolin-3-amine, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials and proceeds via cyclization under acidic conditions . Another method is the Bischler-Napieralski reaction , which involves the cyclization of β-phenylethylamines with phosphoryl chloride .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic hydrogenation and cyclization reactions . These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, such as tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include nitroisoquinolines, tetrahydroisoquinolines, and various substituted isoquinolines .
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylisoquinolin-3-amine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It serves as a model compound for investigating the biological activities of related molecules .
Medicine: Isoquinoline derivatives are known for their diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Methylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to bind to specific sites on these targets, modulating their activity and leading to various biological responses .
Comparación Con Compuestos Similares
3-Aminoisoquinoline: This compound has a similar structure but differs in the position of the amino group.
3-Methylisoquinolin-5-amine: Another closely related compound with the methyl and amino groups in different positions.
Uniqueness: 5-Methylisoquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying the effects of structural variations on the activity of isoquinoline derivatives .
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
5-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-6-12-10(11)5-9(7)8/h2-6H,1H3,(H2,11,12) |
Clave InChI |
JSCLMSBCGZVBND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(N=CC2=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)









